H-D-亮-亮-OH

描述

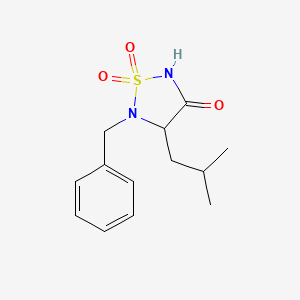

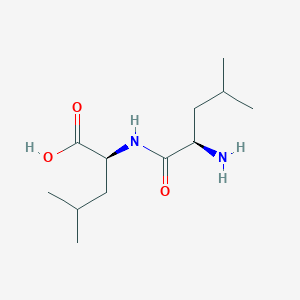

“H-D-Leu-leu-OH” is a dipeptide composed of two leucine amino acids . It is a substrate for dipeptidase activity measurement in serum and tissues as well as urine .

Synthesis Analysis

The synthesis of similar compounds, such as Leuprorelin Acetate, has been achieved using liquid-phase peptide synthesis . This method yields the target peptide with a main substance content of > 99% on a semi-industrial scale . Another study mentioned a technique for solid-phase peptide synthesis in water that utilizes Boc-amino acids converted to water-dispersible nanoparticles .

Molecular Structure Analysis

The molecular formula of a similar compound, “H-Leu-OH”, is C6H13NO2 . Its average mass is 131.173 Da and its monoisotopic mass is 131.094635 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “H-Leu-OH”, include a density of 1.0±0.1 g/cm3, boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .

科学研究应用

与羟基自由基的反应性

H-D-亮-亮-OH 作为二肽,已对其与羟基自由基 (OH·) 的相互作用进行了研究。在 Scheiner 和 Kar (2010) 的一项研究中,从头算和密度泛函理论计算被用来研究亮二肽侧链中的 CH 基团与 OH· 自由基的反应性。研究发现,从 β、γ 和 δ CH 基团抽取氢的能垒小于 8 kcal/mol,表明反应性较高。这种反应性很重要,因为它表明含有亮氨酸残基的肽可能容易受到生物系统和环境中普遍存在的羟基自由基的氧化损伤 (Scheiner & Kar, 2010)。

包封和递送

在另一个领域,this compound 相关肽已被探索其在包封和递送核苷酸方面的潜力。Emile 等人 (1996) 证明了具有交替亲水-疏水氨基酸(包括亮氨酸)的寡肽可以与寡核苷酸形成复合物,促进其在疏水性纳米颗粒中的包封。这种方法在药物递送系统中可能特别有用,其中核苷酸的有效和靶向递送至关重要 (Emile 等人,1996)。

抗氧化活性

亮氨酸(this compound 的一个组成部分)已被研究其抗氧化特性。毛等人 (2022) 发现亮氨酸可以减轻过氧化氢诱导的牛肠上皮细胞的氧化损伤。研究表明,亮氨酸处理增加了抗氧化酶的表达并减少了细胞凋亡,表明亮氨酸及其肽可能在生物系统中对氧化应激具有保护作用 (毛等人,2022)。

荧光化学传感器开发

This compound 相关肽的一个新应用是开发荧光化学传感器。Su 等人 (2018) 设计了一种基于肽的化学传感器,可以检测水溶液和活细胞中的银离子和硫化氢。这种化学传感器结合了亮氨酸残基,表现出高选择性、灵敏性和良好的生物相容性,突出了亮氨酸肽在环境监测和生物医学成像中的潜力 (Su 等人,2018)。

作用机制

Target of Action

H-D-Leu-leu-OH, also known as D-Leucine, is a leucine derivative . Its primary targets are neuronal receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters and modulating neuronal communication .

Mode of Action

D-Leucine interacts with its neuronal targets to influence various neurological processes. It has been found to be a potent anti-seizure agent, capable of terminating seizures even after their onset . This suggests that D-Leucine may have a unique mode of action, potentially involving a novel target .

Biochemical Pathways

D-Leucine’s effects on seizures and long-term potentiation suggest that it may influence several biochemical pathways related to neuronal excitability and synaptic plasticity . .

Result of Action

The primary result of D-Leucine’s action is the termination of seizure activity . This suggests that it may have potential therapeutic applications in the treatment of epilepsy and other seizure disorders . Additionally, its ability to reduce long-term potentiation may have implications for learning and memory processes .

安全和危害

生化分析

Biochemical Properties

H-D-Leu-leu-OH, like leucine, is involved in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is critical for protein synthesis and cellular growth. The activation of mTORC1 by leucine and its derivatives, including H-D-Leu-leu-OH, is a two-step process involving cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 .

Cellular Effects

H-D-Leu-leu-OH influences various cellular processes. It promotes protein synthesis and energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis . It also inhibits protein degradation . These effects are primarily mediated through the mTORC1 signaling pathway .

Molecular Mechanism

The molecular mechanism of H-D-Leu-leu-OH involves its interaction with the mTORC1 signaling pathway . It is recognized by LAT1, which facilitates its cellular uptake . Once inside the cell, H-D-Leu-leu-OH can activate mTORC1, leading to increased protein synthesis and energy metabolism .

Temporal Effects in Laboratory Settings

It is known that leucine and its derivatives, including H-D-Leu-leu-OH, can have long-term effects on cellular function, such as promoting protein synthesis and energy metabolism .

Metabolic Pathways

H-D-Leu-leu-OH, as a leucine derivative, is likely involved in the metabolic pathways of leucine . Leucine metabolism involves several enzymes and cofactors, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of H-D-Leu-leu-OH within cells and tissues are facilitated by LAT1 . This transporter is responsible for the cellular uptake of leucine and its derivatives, including H-D-Leu-leu-OH .

Subcellular Localization

Given its role in activating the mTORC1 signaling pathway, it is likely that it is found in locations where this pathway is active, such as the cytoplasm .

属性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315955 | |

| Record name | D-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38689-31-5 | |

| Record name | D-Leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38689-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,12R,12aR)-3a,4,12,12a-Tetrahydro-2,2-dimethyl-4,12-epoxy-5H,8H-1,3-dioxolo[4,5-e]pyrimido[2,1-b][1,3]oxazocin-8-one](/img/structure/B3180851.png)